3-Carboxybenzoate

描述

Significance of 3-Carboxybenzoate as a Research Target

The significance of this compound as a research target is multifaceted, spanning environmental science, biochemistry, and materials chemistry.

In environmental science and biochemistry , this compound is recognized as a xenobiotic compound, meaning it is foreign to biological systems. nih.gov It is an isomer of phthalic acid and is produced on a massive industrial scale for applications such as the synthesis of resins and polymers. nih.govumd.edu Its accumulation in the environment over the last five decades has established it as a priority pollutant, prompting extensive research into its environmental fate and biodegradation. nih.govnih.gov Understanding the microbial pathways that break down this resilient compound is crucial for developing bioremediation strategies to clean contaminated sites like industrial wastewater and sediments. nih.govnih.gov

The anaerobic degradation pathway of this compound is of particular biochemical interest. Microorganisms have evolved specific enzymatic strategies to metabolize it in the absence of oxygen. The central step involves the conversion of this compound into the key metabolic intermediate, benzoyl-CoA. nih.govd-nb.info The study of the enzymes involved, such as those in the UbiD family, provides insight into the challenging biochemistry of anaerobic aromatic compound metabolism and the evolution of pathways for degrading synthetic chemicals. nih.govd-nb.info

In materials science and coordination chemistry , 1,3-benzenedicarboxylate (the conjugate base of isophthalic acid) is a highly valued ligand. researchgate.net Its rigid, V-shaped geometry and the presence of two carboxylate groups allow it to function as a versatile building block for constructing coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials have diverse and significant potential applications in fields such as gas storage, catalysis, and the development of novel spectroscopic materials. researchgate.net Research in this area focuses on rationally designing complex networks by controlling the coordination modes of the this compound ligand with various metal ions. researchgate.net

Historical Perspective of this compound Research in Biochemistry and Environmental Science

The research history of this compound is closely tied to industrialization in the 20th century. The use of its parent compound, isophthalic acid, in large-scale manufacturing of plastics and polymers began over 50 years ago. nih.govnih.gov Consequently, this compound and related phthalate (B1215562) isomers have become persistent environmental contaminants, accumulating in various ecosystems. nih.gov Early environmental research focused on detecting and quantifying these compounds in soil and water, recognizing their status as pollutants. nih.gov

The focus on the biochemical degradation of this compound is a more recent development. While the history of plasticizers like phthalates dates back to the 1920s and 1930s, the in-depth study of their microbial breakdown, particularly under anaerobic conditions, has gained momentum in the 21st century. nih.gov Key discoveries have been made in identifying the microorganisms capable of metabolizing these compounds. For instance, research on the fermenting bacterium Syntrophorhabdus aromaticivorans has been pivotal in elucidating the specific enzymatic steps involved in anaerobic isophthalate (B1238265) degradation. nih.gov Studies published in the late 2010s and early 2020s were among the first to characterize the specific ligase and decarboxylase enzymes that channel this compound into the central benzoyl-CoA pathway. nih.govnih.govd-nb.info

Simultaneously, research in coordination chemistry involving 1,3-benzenedicarboxylate has expanded significantly over the last 20 years. researchgate.net This surge is driven by the growing interest in creating functional molecular materials and the ligand's reliability in forming robust, predictable structures with diverse metal ions. researchgate.net This area of research continues to evolve, exploring the structural and spectroscopic properties of materials built with this versatile carboxylate. researchgate.net

Detailed Research Findings

Chemical and Physical Properties

The following table summarizes the key computed chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₅O₄⁻ | nih.gov |

| Molecular Weight | 165.12 g/mol | nih.gov |

| Exact Mass | 165.01878364 Da | nih.gov |

| Parent Compound | Isophthalic acid | nih.govnih.gov |

| Description | A dicarboxylic acid monoanion that is the conjugate base of isophthalic acid. | nih.gov |

Key Enzymes in Anaerobic Degradation

Research has identified a specific set of enzymes responsible for the initial steps of anaerobic this compound degradation in bacteria like Syntrophorhabdus aromaticivorans. These enzymes work in concert to convert the compound into benzoyl-CoA, a central intermediate in the metabolism of aromatic compounds. nih.govresearchgate.net

| Enzyme | Abbreviation / Family | Function | Reaction | Source |

| Isophthalate—CoA ligase | IPCL | Activates isophthalate by attaching a Coenzyme A (CoA) molecule. This is the first step in the pathway. | ATP + isophthalate + CoA → AMP + diphosphate (B83284) + isophthalyl-CoA | nih.govqmul.ac.uk |

| Isophthalyl-CoA decarboxylase | IPCD (UbiD family) | Catalyzes the removal of a carboxyl group from isophthalyl-CoA to form benzoyl-CoA. | Isophthalyl-CoA → Benzoyl-CoA + CO₂ | nih.govd-nb.info |

| UbiX-like flavin prenyltransferase | UbiX | Synthesizes a required prenylated flavin mononucleotide (prFMN) cofactor for the IPCD enzyme to function. | Supplies prFMN cofactor to IPCD. | nih.govd-nb.info |

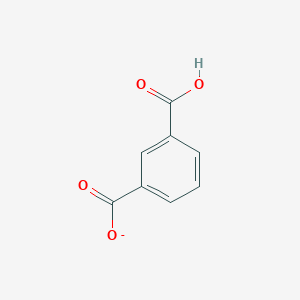

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-carboxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVIHTHCMHWDBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Formation of 3 Carboxybenzoate

Precursor Compounds and Metabolic Pathways for 3-Carboxybenzoate Biosynthesis

The biosynthesis of this compound can occur through various metabolic routes, primarily in microorganisms capable of transforming aromatic hydrocarbons. One documented pathway involves the enzymatic conversion of m-xylene (B151644). nih.gov Additionally, pathways involving the modification of other aromatic precursors have been identified.

A key biosynthetic pathway for this compound starts from m-xylene, which is enzymatically oxidized through a series of intermediates. This process is carried out by certain microorganisms, such as isolates of Burkholderia. nih.gov The enzymatic cascade introduces oxygen atoms to the methyl groups of m-xylene, progressively converting them into carboxylic acid groups.

The established intermediates in the conversion of m-xylene to this compound are:

3-Methylbenzyl alcohol: The first oxidation step converts one of the methyl groups of m-xylene into a hydroxymethyl group. nih.gov

m-Tolualdehyde: The alcohol is then further oxidized to an aldehyde. nih.gov

m-Toluic acid: The aldehyde is subsequently oxidized to a carboxylic acid. nih.gov

3-Carboxybenzyl alcohol: The second methyl group of m-toluic acid is then hydroxylated. nih.gov

3-Carboxybenzaldehyde: The newly formed alcohol group is oxidized to an aldehyde. nih.gov

This compound (Isophthalic acid): The final step involves the oxidation of the second aldehyde group to a carboxylic acid, yielding the final product. nih.gov

Another potential biosynthetic route involves the hydrolysis of dinitriles. For instance, Rhodococcus sp. can catalyze the hydrolysis of isophthalonitrile to isophthalic acid using a nitrilase enzyme. ebi.ac.uk

In the context of anaerobic degradation, which can sometimes provide insights into biosynthetic pathways in reverse, Syntrophorhabdus aromaticivorans activates this compound to isophthalyl-CoA using an isophthalate (B1238265):coenzyme A ligase (IPCL). nih.govwhiterose.ac.uk This CoA-activated intermediate is then a substrate for further metabolism. nih.gov

Table 1: Intermediates in the Biosynthesis of this compound from m-Xylene

| Step | Precursor | Intermediate/Product | Enzyme Class (Putative) |

| 1 | m-Xylene | 3-Methylbenzyl alcohol | Monooxygenase |

| 2 | 3-Methylbenzyl alcohol | m-Tolualdehyde | Alcohol Dehydrogenase |

| 3 | m-Tolualdehyde | m-Toluic acid | Aldehyde Dehydrogenase |

| 4 | m-Toluic acid | 3-Carboxybenzyl alcohol | Monooxygenase |

| 5 | 3-Carboxybenzyl alcohol | 3-Carboxybenzaldehyde | Alcohol Dehydrogenase |

| 6 | 3-Carboxybenzaldehyde | This compound | Aldehyde Dehydrogenase |

Several microorganisms have been identified that can either synthesize or metabolize this compound, indicating the presence of the necessary enzymatic machinery.

Burkholderia sp. : An isolate of this genus has been shown to produce this compound from m-xylene. nih.gov

Syntrophorhabdus aromaticivorans : This bacterium is known to anaerobically degrade this compound, possessing specific enzymes for its activation. nih.govnih.govwhiterose.ac.uk

Rhodococcus sp. : This species can produce this compound through the hydrolysis of isophthalonitrile. ebi.ac.uk

Enzymatic Steps and Intermediates

Biosynthetic Regulation and Gene Expression

The regulation of this compound metabolism is linked to the broader control of aromatic compound degradation pathways in bacteria. In Comamonas testosteroni BR60, this compound can act as a signaling molecule that influences the expression of genes involved in the catabolism of other aromatic compounds. Specifically, it has been observed to enhance the binding of the CbaR repressor protein to the promoter of the cbaABC operon, which is responsible for the degradation of 3-chlorobenzoate (B1228886). nih.govwhiterose.ac.uk This suggests a complex regulatory network where the presence of one aromatic acid can modulate the metabolic pathways for others.

In Syntrophorhabdus aromaticivorans, the genes encoding the enzymes for isophthalate degradation, including the isophthalate:CoA ligase, are organized in a gene cluster. The expression of these genes is specifically induced by the presence of this compound in the growth medium. nih.govwhiterose.ac.uk

Chemoenzymatic Synthesis Research for this compound and its Derivatives

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions to produce target molecules. Research in this area has explored the use of enzymes for the synthesis of this compound derivatives, particularly polyesters.

Candida antarctica lipase (B570770) B (CALB) is a well-studied enzyme used in the synthesis of polyesters. It has been successfully employed for the solventless synthesis of poly(1,4-butylene isophthalate) from diethyl isophthalate and 1,4-butanediol. frontiersin.org Lipases, in general, are effective catalysts for polycondensation and ring-opening polymerization reactions to produce a variety of polyesters. acs.orgnih.gov

The chemoenzymatic approach offers a green alternative to traditional chemical synthesis, often proceeding under milder reaction conditions. rsc.org While direct chemoenzymatic synthesis of this compound itself is less documented, the synthesis of its derivatives highlights the potential of enzymes in modifying this core structure. For example, various chemoenzymatic strategies have been developed for the synthesis of complex molecules, which could be adapted for the production of novel this compound derivatives. nih.govresearchgate.net

Biodegradation and Catabolism of 3 Carboxybenzoate

Aerobic Degradation Pathways

Under aerobic conditions, bacteria utilize molecular oxygen to break down the stable aromatic ring of 3-carboxybenzoate. This process generally involves initial dioxygenation, followed by ring cleavage and further metabolism of the resulting intermediates.

Initial Dioxygenation Mechanisms

The initial step in the aerobic degradation of many aromatic compounds, including phthalate (B1215562) isomers, is the enzymatic incorporation of both atoms of molecular oxygen (O2) into the substrate. nih.gov This reaction is catalyzed by a class of enzymes known as dioxygenases. ebi.ac.ukgrantome.com These enzymes often contain a metal ion, such as iron, which is crucial for activating molecular oxygen to overcome the spin barrier that prevents its direct reaction with singlet-state organic molecules. ebi.ac.ukresearchgate.net For phthalate isomers, this dioxygenation leads to the formation of dihydroxylated intermediates, which are more susceptible to subsequent enzymatic attack and ring cleavage. researchgate.net The hydroxylation of the aromatic ring is a key step that facilitates the eventual decarboxylation to form intermediates like protocatechuate. nih.gov

Dioxygenases are a diverse group of enzymes, and their mechanisms can vary. nih.gov For instance, some dioxygenases, termed intradiol dioxygenases, cleave the aromatic ring between two adjacent hydroxyl groups, while extradiol dioxygenases cleave the ring at a bond adjacent to the hydroxyl groups. grantome.com The specific type of dioxygenase involved can influence the subsequent steps of the degradation pathway.

Ring Cleavage Pathways (e.g., Catechol Ortho- and Meta-Cleavage)

Following the initial hydroxylation, the resulting dihydroxylated intermediates, such as catechols, undergo ring cleavage. This is a critical step that breaks open the stable aromatic structure. There are two primary pathways for catechol cleavage: the ortho-cleavage (or intradiol) pathway and the meta-cleavage (or extradiol) pathway. researchgate.netacademicjournals.org

In the ortho-cleavage pathway , the aromatic ring is broken between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. researchgate.netnih.gov This pathway is often involved in the degradation of chlorinated aromatic compounds, where it is referred to as a modified ortho-cleavage pathway. nih.gov

In the meta-cleavage pathway , a catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, resulting in the formation of 2-hydroxymuconic semialdehyde. researchgate.netnih.gov This pathway is also utilized for the degradation of various aromatic compounds, including chloroaromatics in some specialized bacteria. nih.gov The choice between the ortho and meta cleavage pathways can depend on the specific microorganism and the nature of the substituents on the aromatic ring. academicjournals.org

Downstream Metabolic Intermediates (e.g., maleylacetate)

After ring cleavage, the resulting linear compounds are further metabolized through a series of reactions to ultimately yield intermediates of central metabolic pathways, such as the Krebs cycle. For instance, in the ortho-cleavage pathway of catechol, cis,cis-muconate (B1241781) is converted to muconolactone, which is then transformed into maleylacetate . Maleylacetate is a key intermediate that is subsequently reduced to 3-oxoadipate (B1233008). This compound is then cleaved into acetyl-CoA and succinyl-CoA, which can directly enter central metabolism.

Anaerobic Degradation Pathways

In the absence of oxygen, microorganisms have evolved entirely different strategies to degrade aromatic compounds like this compound. nih.gov These pathways avoid the use of molecular oxygen and instead rely on other chemical reactions to destabilize the aromatic ring.

Carboxylation and Decarboxylation Reactions

A key strategy in the anaerobic degradation of some aromatic compounds is carboxylation or decarboxylation. unacademy.com Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO2), is a common reaction in metabolism and is catalyzed by enzymes called decarboxylases. unacademy.com In the context of this compound degradation, decarboxylation can be a crucial step. For example, in the anaerobic bacterium Syntrophorhabdus aromaticivorans, this compound is first activated to its coenzyme A (CoA) derivative, isophthalyl-CoA. nih.govresearchgate.net This is then decarboxylated to benzoyl-CoA. nih.govresearchgate.net This decarboxylation is catalyzed by a specific isophthalyl-CoA decarboxylase, which belongs to the UbiD family of enzymes. nih.govresearchgate.net These enzymes often require a prenylated flavin mononucleotide (prFMN) cofactor to function. nih.govresearchgate.net

Conversely, carboxylation, the addition of CO2, is the reverse reaction and is also a known enzymatic process. acs.org While decarboxylation is more prominent in the described pathway for this compound, the reversibility of such reactions is a key feature of metabolism. acs.org

Central Metabolic Intermediates (e.g., benzoyl-CoA)

A central and recurring intermediate in the anaerobic degradation of a wide variety of aromatic compounds is benzoyl-CoA . frontiersin.orgwikipedia.org In the case of this compound degradation by Syntrophorhabdus aromaticivorans, the pathway converges on the formation of benzoyl-CoA through the decarboxylation of isophthalyl-CoA. nih.govresearchgate.net

Once formed, benzoyl-CoA enters a common downstream pathway, often referred to as the benzoyl-CoA pathway. frontiersin.orgresearchgate.net This pathway involves the reductive dearomatization of the benzoyl-CoA ring, a process catalyzed by benzoyl-CoA reductase. wikipedia.org The resulting non-aromatic ring is then opened and further metabolized through a series of reactions resembling β-oxidation to ultimately yield acetyl-CoA, which can be used by the cell for energy production and biosynthesis. The prevalence of the benzoyl-CoA pathway highlights its central role in anaerobic aromatic catabolism across diverse groups of microorganisms. frontiersin.org

Reductive De-aromatization Mechanisms

In anaerobic environments, the initial challenge in degrading aromatic compounds like this compound is overcoming the high stability of the benzene (B151609) ring. Unlike aerobic degradation, which uses oxygenase enzymes to hydroxylate the ring, anaerobic microbes employ reductive mechanisms. nih.gov

A key strategy is the enzymatic reduction of the aromatic ring, which destabilizes it and prepares it for cleavage. In the case of benzoate (B1203000) and its derivatives, this is often accomplished through the action of a benzoyl-CoA reductase. nih.gov For 3-hydroxybenzoate, which shares structural similarities, the denitrifying bacterium Thauera aromatica utilizes benzoyl-CoA reductase to reduce the 3-hydroxy analogue. nih.gov This process requires the initial activation of the substrate to its coenzyme A (CoA) thioester. nih.gov

For this compound (isophthalate) itself, the strictly anaerobic, syntrophically fermenting bacterium Syntrophorhabdus aromaticivorans provides a clear example of the catabolic strategy. nih.govresearchgate.net The degradation pathway involves two key enzymatic steps before the dearomatization of the ring:

Activation: Isophthalate (B1238265) is first activated to isophthalyl-CoA by an ATP-dependent isophthalate:CoA ligase (IPCL). nih.govresearchgate.net

Decarboxylation: The isophthalyl-CoA is then decarboxylated to benzoyl-CoA by a UbiD family isophthalyl-CoA decarboxylase (IPCD). nih.govresearchgate.net This enzyme requires a prenylated flavin mononucleotide (prFMN) cofactor, which is supplied by a UbiX-like flavin prenyltransferase. nih.govresearchgate.net

Once converted to benzoyl-CoA, the compound enters the common anaerobic benzoate degradation pathway, where the central benzoyl-CoA ring is subject to reductive dearomatization by benzoyl-CoA reductase. nih.govresearchgate.net This general mechanism highlights a conserved strategy among anaerobic bacteria: channeling various aromatic substrates into a central intermediate like benzoyl-CoA, which is then dearomatized. nih.govnih.gov

Microbial Communities and Specific Strains in this compound Degradation

The breakdown of this compound and related aromatic compounds is carried out by a diverse array of microorganisms, often working in consortia.

Several bacterial genera are known for their capacity to degrade aromatic compounds, including isomers of carboxybenzoate.

Syntrophorhabdus aromaticivorans is a well-studied, strictly anaerobic bacterium that degrades isophthalate (this compound) in a syntrophic relationship with a hydrogen-consuming partner. nih.gov This bacterium is a specialist in fermenting aromatic compounds. nih.govresearchgate.net Proteomic analysis of S. aromaticivorans grown on isophthalate revealed the specific induction of a gene cluster responsible for its conversion to benzoyl-CoA, which is then funneled into the general benzoate degradation pathway. nih.gov The metabolic strategies for isophthalate degradation are conserved among various anaerobic bacteria, including denitrifiers and sulfate-reducers. nih.govnih.gov

Caballeronia , Paraburkholderia , and Cupriavidus are genera known for their metabolic versatility and ability to degrade a wide range of xenobiotic and aromatic compounds. nih.govbiorxiv.orgplos.org While much of the specific research on these genera has focused on halogenated benzoates like 3-chlorobenzoate (B1228886) (3-CBA), their pathways for aromatic ring cleavage are relevant. nih.govmdpi.com For instance, strains of Caballeronia, Paraburkholderia, and Cupriavidus have been isolated that degrade 3-CBA via a chlorocatechol ortho-cleavage pathway. nih.gov The genus Paraburkholderia is particularly noted for its role in degrading plant-derived phenolic acids and other aromatic compounds in soil, possessing a wide array of oxidative enzymes. biorxiv.orgspringernature.com Similarly, various Cupriavidus species are capable of degrading complex compounds like chloroaromatics, nitrobenzoates, and other aromatic hydrocarbons. plos.orgmdpi.comnih.gov Genome analysis of Cupriavidus necator NH9, a 3-chlorobenzoate degrader, revealed the genetic capacity to completely break down benzoate and various hydroxybenzoates. nii.ac.jp

The following table summarizes the roles and findings related to these key bacterial genera in the degradation of this compound and structurally related aromatic compounds.

| Genus/Species | Degradation Context | Key Enzymes/Pathways | Research Findings |

| Syntrophorhabdus aromaticivorans | Anaerobic fermentation of this compound (isophthalate) | Isophthalate:CoA ligase (IPCL), Isophthalyl-CoA decarboxylase (IPCD), Benzoyl-CoA pathway | Degrades this compound syntrophically. Converts isophthalate to benzoyl-CoA before ring reduction. nih.govnih.govsci-hub.se |

| Caballeronia | Aerobic degradation of related benzoates (e.g., 3-chlorobenzoate) | Chlorocatechol ortho-cleavage pathway | Strains can utilize benzoate derivatives as a sole carbon source. nih.gov Involved in degrading plant-derived aromatics. biorxiv.org |

| Paraburkholderia | Aerobic degradation of aromatic compounds, including phenolics and benzoates | Ortho- and meta-cleavage pathways, mono- and dioxygenases | Possess diverse pathways for degrading aromatics. mdpi.comnih.gov Key players in the breakdown of soil phenolics. biorxiv.orgspringernature.com |

| Cupriavidus | Aerobic degradation of various aromatic compounds (e.g., 3-chlorobenzoate, nitrobenzoates) | Benzoate degradation pathways, catechol pathways | Genomes encode for the complete degradation of benzoate and hydroxybenzoates. mdpi.comnii.ac.jp Can utilize benzoate derivatives as a sole carbon and energy source. nih.gov |

While bacteria are extensively studied, fungi and actinomycetes also contribute significantly to the degradation of complex organic polymers and aromatic compounds.

Fungi: Filamentous fungi are known for their ability to degrade recalcitrant polymers. For example, Aspergillus oryzae has been shown to degrade 3-phenoxybenzoic acid, a structurally related aromatic compound. nih.gov The degradation pathway involved hydroxylation and subsequent transformation into intermediates like phenol (B47542) and protocatechuic acid. nih.gov Fungi are considered good candidates for bioremediation of plastics and other complex polymers due to their ability to colonize surfaces and secrete powerful degradative enzymes. nih.govresearchgate.net Studies have demonstrated that various fungal strains can degrade complex materials like polyurethane and polyethylene (B3416737). nih.govfrontiersin.org

Actinomycetes: This group of filamentous bacteria is renowned for producing a vast array of secondary metabolites and enzymes capable of breaking down complex organic matter. biotech-asia.org Genera such as Rhodococcus, Gordonia, Microbacterium, and Arthrobacter have been studied for their ability to decompose 3-chlorobenzoate, typically forming chlorocatechol intermediates. nih.gov Actinomycetes, particularly from the genus Streptomyces, produce enzymes like laccases that are effective in degrading various environmental pollutants, including industrial dyes. biotech-asia.org Their ability to degrade hydrocarbons and other recalcitrant molecules makes them important in bioremediation processes. cabidigitallibrary.orgresearchgate.net

Bacterial Isolates and Consortia (e.g., Syntrophorhabdus aromaticivorans, Caballeronia, Paraburkholderia, Cupriavidus)

Environmental Factors Influencing Biodegradation Kinetics and Efficiency

The rate and effectiveness of this compound biodegradation are not solely dependent on microbial capabilities but are also heavily influenced by a range of environmental factors.

Temperature: Temperature affects microbial metabolic rates and community structure. concawe.eu Biodegradation kinetics are highly dependent on temperature, often following the Arrhenius equation within a certain range. concawe.eursc.org Optimal temperatures can significantly enhance degradation rates; for instance, solid waste degradation is often maximal at mesophilic temperatures (around 38°C). just.edu.jo

pH: The pH of the environment can impact enzyme activity and the bioavailability of the substrate. ecetoc.org Different microbial species have different optimal pH ranges for growth and enzymatic function. For example, the degradation of aflatoxin B1 by various Actinomycete species was found to be optimal at pH values between 5.0 and 6.0. mdpi.com

Availability of Nutrients and Electron Acceptors: Microbial growth and metabolism depend on essential nutrients (e.g., nitrogen, phosphorus). In anaerobic degradation, the availability of suitable electron acceptors is crucial. For instance, in the absence of oxygen, nitrate (B79036), sulfate (B86663), or iron(III) can serve this role. d-nb.infofrontiersin.org The presence of sulfate has been shown to be a key factor in the anaerobic biodegradation of benzoate in marine sediments. frontiersin.org

Substrate Concentration: The concentration of this compound can influence degradation kinetics. At very high concentrations, it may become inhibitory to microbial life, while at very low concentrations, it may not be sufficient to induce the necessary degradative enzymes. ecetoc.org

Presence of Co-substrates and Microbial Community: Biodegradation in the natural environment often involves mixed microbial communities and multiple substrates. ecetoc.org The presence of other easily degradable carbon sources can sometimes delay the breakdown of more complex molecules (a phenomenon known as catabolite repression), or it can enhance it through co-metabolism. rsc.orgecetoc.org The syntrophic nature of the degradation of this compound by S. aromaticivorans highlights the critical importance of microbial partnerships. nih.gov

Enzymology of 3 Carboxybenzoate Metabolism

Key Enzymes in Biosynthesis Pathways

The biosynthesis of 3-carboxybenzoate is not a common anabolic pathway in most organisms. Instead, it often appears as an intermediate metabolite during the breakdown of larger, synthetic molecules like phthalate (B1215562) esters. Enzymes such as hydrolases and esterases can act on these esters to release the dicarboxylic acid, this compound.

While dedicated biosynthetic pathways for many aromatic compounds, like the shikimate pathway for aromatic amino acids, are well-established, a direct, primary biosynthetic route to this compound is not prominently documented. nih.gov Its presence in biological systems is largely attributable to the degradation of xenobiotic compounds. nih.gov

Key Enzymes in Degradation Pathways

The microbial degradation of this compound proceeds through several key enzymatic steps, which differ between anaerobic and aerobic conditions. These pathways ultimately convert the aromatic ring into central metabolites.

Decarboxylases are crucial for removing carboxyl groups from aromatic rings, a key step in metabolizing compounds like this compound.

Isophthalyl-CoA Decarboxylase (IPCD) : In the strictly anaerobic bacterium Syntrophorhabdus aromaticivorans, the degradation of isophthalate (B1238265) involves its initial activation to isophthalyl-CoA. nih.gov This intermediate is then decarboxylated to benzoyl-CoA by a UbiD-like isophthalyl-CoA decarboxylase (IPCD). nih.gov This enzyme is part of the UbiD family of reversible (de)carboxylases, which are known for their functional diversity. nih.govresearchgate.netnih.gov

Cofactor Requirement : The activity of UbiD family decarboxylases depends on a unique prenylated flavin mononucleotide (prFMN) cofactor. nih.govresearchgate.netnih.gov This cofactor is synthesized by a flavin prenyltransferase, often encoded by the ubiX gene, which is typically found in the same gene cluster as the UbiD-like decarboxylase. nih.govresearchgate.net The prFMN cofactor is essential for facilitating the challenging chemistry of aromatic (de)carboxylation. researchgate.netacs.org

The UbiD family of enzymes catalyzes the reversible non-oxidative decarboxylation of a wide range of unsaturated aliphatic and aromatic compounds. acs.org

In aerobic degradation pathways, after this compound is converted to intermediates like catechol, dioxygenases play a pivotal role in cleaving the aromatic ring. These enzymes incorporate both atoms of molecular oxygen into the substrate. wikipedia.orgnih.gov

Catechol 1,2-Dioxygenase (Intradiol Cleavage) : This enzyme (EC 1.13.11.1) cleaves the bond between the two hydroxyl-bearing carbons of catechol to produce cis,cis-muconic acid. wikipedia.orgnih.gov It is a key enzyme in the 3-oxoadipate (B1233008) pathway. nih.gov Catechol 1,2-dioxygenases are typically non-heme iron enzymes that utilize an Fe³⁺ cofactor in their active site. wikipedia.org The enzyme from Alcaligenes eutrophus CH34, for instance, is induced by benzoate (B1203000) and catechol and has a high affinity for catechol. nih.gov

Catechol 2,3-Dioxygenase (Extradiol Cleavage) : This enzyme (EC 1.13.11.2) cleaves the aromatic ring at the bond adjacent to the hydroxyl groups, initiating the meta-cleavage pathway. genome.jpchimia.ch The product of this reaction is 2-hydroxymuconic semialdehyde. rcsb.org These enzymes contain a ferrous iron (Fe²⁺) center in their active site. chimia.chrcsb.orgbibliotekanauki.pl The catechol 2,3-dioxygenase from Pseudomonas putida mt-2 was the first of its kind to be purified and has been studied extensively. rcsb.org

The choice between the ortho (intradiol) and meta (extradiol) cleavage pathway is a critical divergence point in the aerobic degradation of aromatic compounds. frontiersin.org

Coenzyme A (CoA) activation is a common strategy in the metabolism of carboxylic acids, including this compound, particularly in anaerobic pathways.

CoA Ligases (Synthetases) : These enzymes activate carboxylates to their corresponding CoA thioesters in an ATP-dependent reaction. wikipedia.orgwsu.edu In the anaerobic degradation of isophthalate by S. aromaticivorans, an ATP-dependent isophthalate:CoA ligase (IPCL) catalyzes the first step, converting isophthalate to isophthalyl-CoA. nih.govresearchgate.net This enzyme shows high substrate specificity for isophthalate. researchgate.net The general reaction involves forming a carboxyl-AMP intermediate before the transfer to CoA. wsu.edufrontiersin.org

CoA Transferases : These enzymes (EC 2.8.3.-) catalyze the transfer of a CoA moiety from a donor acyl-CoA to a carboxylic acid acceptor, a process that does not require ATP. wikipedia.orgnih.gov While a specific CoA transferase for this compound is not prominently detailed, this class of enzymes is fundamental in various metabolic pathways involving CoA esters, including the degradation of aromatic compounds. wikipedia.orgresearchgate.netnih.gov They are found in all domains of life and are grouped into several families based on sequence and mechanism. wikipedia.orgebi.ac.uk

Hydrolases and esterases are involved at both the initial and intermediate stages of pathways related to this compound.

Esterases : Carboxylesterases can initiate the degradation of environmental pollutants like phthalate esters by hydrolyzing the ester bonds to release phthalic acids, such as this compound. colab.ws These enzymes are crucial for making the core aromatic structure available for further microbial degradation. nih.gov

Hydrolases : In catabolic pathways, hydrolases often act on the products of ring cleavage. nih.govtaylorandfrancis.com For example, after a dioxygenase opens the aromatic ring, a hydrolase can cleave the resulting aliphatic chain. nih.gov This is a critical step in channeling the carbon atoms into central metabolism. The substrate specificity of these hydrolases can be a limiting factor in the degradation of certain aromatic compounds. nih.gov

CoA Ligases and Transferases

Enzyme Kinetics and Mechanistic Studies

The study of enzyme kinetics and reaction mechanisms provides insight into the efficiency and chemical strategy of metabolic pathways.

Mechanisms :

UbiD-like Decarboxylases : The mechanism for these prFMN-dependent enzymes is complex. It is proposed to involve a reversible 1,3-dipolar cycloaddition between the prFMN cofactor and the unsaturated acid substrate. researchgate.netnih.govacs.org However, for aromatic substrates, the dearomatization required for this cycloaddition presents a significant energy barrier, and the exact nature of the intermediates is still under investigation. acs.org

Catechol 1,2-Dioxygenase : The catalytic mechanism involves the binding of catechol to the Fe³⁺ in the active site, followed by an electron transfer from the substrate to the iron. This activates the substrate for an attack by molecular oxygen, leading to the cleavage of the C-C bond between the hydroxylated carbons. wikipedia.org

CoA Ligases : The reaction proceeds via a two-step mechanism. First, the carboxylate attacks the α-phosphate of ATP to form a high-energy acyl-adenylate intermediate and release pyrophosphate (PPi). Second, the thiol group of coenzyme A attacks the activated carbonyl carbon of the adenylate, releasing AMP and the final acyl-CoA product. wsu.edufrontiersin.org

Kinetic Data : The kinetic parameters for enzymes involved in this compound metabolism vary depending on the specific enzyme and the organism from which it is derived.

| Enzyme | Source Organism | Substrate | K_m (µM) | V_max_ | Reference(s) |

| Catechol 1,2-Dioxygenase | Alcaligenes eutrophus CH34 | Catechol | 1.3 | - | nih.gov |

| Catechol 2,3-Dioxygenase | Planococcus sp. S5 | Catechol | 42.70 | 329.96 mU | bibliotekanauki.pl |

| Isophthalate:CoA Ligase (IPCL) | Syntrophorhabdus aromaticivorans | Isophthalate | - | 25 nmol min⁻¹ mg⁻¹ | researchgate.net |

Note: Vmax values are reported in the units provided by the source and may vary based on assay conditions and enzyme purity. A direct comparison is not always possible.

Structural Biology of this compound-Processing Enzymes

The three-dimensional structure of an enzyme is fundamental to its catalytic function, substrate specificity, and regulatory mechanisms. britannica.com For enzymes involved in the metabolism of this compound, understanding their atomic-level architecture provides critical insights into how they recognize their substrate, catalyze complex reactions like dioxygenation, and interact with other components of the metabolic pathway. nih.govnih.gov Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are pivotal in elucidating these structures. nih.govfrontiersin.orgnih.gov This knowledge, in turn, fuels protein engineering efforts to create biocatalysts with improved properties. nih.gov

X-ray crystallography is a powerful technique that has been instrumental in determining the high-resolution, three-dimensional structures of numerous enzymes, including those that process aromatic compounds like benzoates. nih.govanton-paar.com The method involves directing X-rays at a crystallized protein and analyzing the resulting diffraction pattern to build a model of the atomic arrangement. anton-paar.comlibretexts.org This has been particularly insightful for the Rieske dioxygenase family, to which many benzoate- and toluate-processing enzymes belong. rcsb.orgnormalesup.org

One of the major classes of enzymes initiating the degradation of aromatic acids is the Rieske dioxygenases. rcsb.org These are typically multi-component systems. normalesup.org For instance, benzoate 1,2-dioxygenase (BenDO) is a two-component system comprising a reductase and an oxygenase. acs.org The reductase component of benzoate dioxygenase (BenC) from Acinetobacter sp. strain ADP1 has been structurally characterized by X-ray crystallography to a resolution of 1.5 Å. rcsb.org The structure reveals three distinct domains that bind the redox cofactors: a [2Fe-2S] Rieske-type cluster, FAD, and NADH. rcsb.org The iron-sulfur center and the flavin are positioned approximately 9 Å apart, a distance that facilitates rapid electron transfer. rcsb.org The BenC structure was the first to be determined for a reductase from the class IB Rieske dioxygenases. rcsb.org

The oxygenase component (BopXYZ) of a broad-substrate-specific benzoate dioxygenase from Rhodococcus sp. strain 19070 has been shown to be homologous to the toluate dioxygenase (XylXYZ) from Pseudomonas species. nih.gov While the specific crystal structure of an enzyme bound to this compound is not detailed in the provided results, the structures of homologous enzymes provide a robust framework for understanding its metabolism. For example, the crystal structure of naphthalene (B1677914) dioxygenase, another member of the Rieske dioxygenase superfamily, shows how dioxygen binds side-on to the mononuclear iron in the active site. normalesup.orgacs.org

Downstream enzymes in the metabolic pathway have also been structurally characterized. Catechol 2,3-dioxygenase (metapyrocatechase) from Pseudomonas putida mt-2, which catalyzes the ring cleavage of the dihydroxylated intermediate, has been crystallized. researchgate.net Its structure reveals a homotetramer where each subunit contains an active site with a non-heme Fe(II) ion coordinated by histidine and glutamate (B1630785) residues. researchgate.net This structural information is crucial for understanding the mechanism of aromatic ring cleavage. researchgate.net

Table 1: Representative X-ray Crystallography Studies of Benzoate-Processing Enzymes

| Enzyme/Component | Organism | PDB ID | Resolution (Å) | Key Structural Insights | Reference |

|---|---|---|---|---|---|

| Benzoate Dioxygenase Reductase (BenC) | Acinetobacter sp. strain ADP1 | 1KRH | 1.5 | Contains three domains for binding NADH, FAD, and a [2Fe-2S] cluster; reveals cofactor arrangement for electron transfer. | rcsb.org |

| Catechol 2,3-Dioxygenase (XylE) | Pseudomonas putida mt-2 | 1MPY | 2.8 | Homotetrameric structure with an Fe(II) active site located in a funnel-shaped space in the C-terminal domain. | researchgate.net |

| Chlorobenzoate 1,2-Dioxygenase (CbeABC) | Burkholderia sp. NK8 | Not specified | Not specified | Protein sequence is 50–65% identical to benzoate and toluate dioxygenases, suggesting a similar structure and function. | microbiologyresearch.org |

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the structures of large and complex macromolecules without the need for crystallization. frontiersin.orgsxmufyc.edu.cn The method involves flash-freezing biological samples in vitreous ice and imaging them with an electron microscope. sxmufyc.edu.cn Computational 3D reconstruction then generates high-resolution structural models. sxmufyc.edu.cn

For the study of this compound metabolism, cryo-EM is particularly promising for characterizing large, multi-component enzyme systems like the Rieske dioxygenases, which can be challenging to crystallize in their entirety. acs.orgcryoem101.org While X-ray crystallography has been successful for individual components like the reductase, cryo-EM offers the potential to visualize the entire complex, revealing how the components interact to channel electrons and bind substrate. frontiersin.orgrcsb.org

Although specific cryo-EM studies focused solely on this compound-processing enzymes are not prominent in current literature, the application of the technique to other large enzyme complexes provides a clear precedent. sxmufyc.edu.cnnih.gov For instance, cryo-EM has been used to solve the structures of spliceosomes and ribosomes at near-atomic resolution. sxmufyc.edu.cn The technology is well-suited for membrane proteins, which are often part of metabolic pathways and are notoriously difficult to crystallize. cryoem101.org The insights gained from cryo-EM can reveal the dynamic conformational states of enzymes during catalysis, providing a more complete picture of their function. frontiersin.org As the technology becomes more accessible, it is expected to be increasingly applied to complex enzymatic systems involved in bioremediation and biocatalysis, including those that degrade substituted benzoates. frontiersin.orgtrigenotoul.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of proteins in solution, an environment that closely mimics physiological conditions. nih.gov Unlike crystallography or cryo-EM, which provide static snapshots, NMR can capture the motion of enzymes over a wide range of timescales, from picoseconds to seconds. nih.gov This is crucial for understanding the entire catalytic cycle, including substrate binding, conformational changes, and product release. nih.gov

In the context of this compound-metabolizing enzymes, NMR can be used to:

Map Substrate Binding Sites: By monitoring chemical shift perturbations in the enzyme's NMR spectrum upon the addition of this compound or its analogs, the specific amino acid residues that form the active site pocket can be identified.

Characterize Enzyme Dynamics: Techniques like spin relaxation can reveal flexible loops or domains that are critical for catalysis. nih.gov For example, in many dioxygenases, conformational changes are required to bring the substrate into the correct orientation for reaction with activated oxygen. acs.org NMR studies on enzymes like ribonuclease H and triosephosphate isomerase have demonstrated how motions of active site loops are linked to catalytic events like product release. nih.gov

Elucidate Reaction Mechanisms: NMR can be used to study enzyme-substrate and enzyme-product complexes, providing structural details of catalytic intermediates. nih.gov This information helps to build a complete picture of the chemical transformations occurring in the active site. nih.gov

While a detailed NMR structural analysis specifically for a this compound dioxygenase is not highlighted in the provided search results, the principles have been widely applied to homologous enzyme systems. nih.gov The power of solution NMR lies in its unique ability to connect atomic-resolution structure to the dynamic motions that govern enzyme function. nih.gov

Protein engineering aims to modify the structure of an enzyme to improve its properties, such as catalytic activity, substrate specificity, and stability. nih.govamfep.org This can be achieved through two main approaches: rational design, which relies on detailed knowledge of the enzyme's structure and mechanism, and directed evolution, which mimics natural evolution in the laboratory. researchgate.net

Directed evolution has been successfully applied to dioxygenases that metabolize aromatic compounds. asm.orgasm.org This process typically involves:

Generating Genetic Diversity: Creating libraries of mutant genes using techniques like error-prone PCR or DNA shuffling. uclouvain.be

Screening or Selection: Identifying variants from the library that exhibit the desired improvement (e.g., higher activity towards this compound). uclouvain.be

Iteration: Using the best variants from one round as the starting point for the next, accumulating beneficial mutations over several cycles. nih.gov

A notable example is the directed evolution of biphenyl (B1667301) dioxygenase (Bph Dox), an enzyme closely related to benzoate dioxygenases. asm.org By shuffling the genes encoding the large subunit (which determines substrate specificity) from two different bacterial strains, researchers created chimeric enzymes with dramatically enhanced degradation abilities for benzene (B151609) and toluene. asm.org Similarly, hybrid enzymes have been created by combining parts of toluate 1,2-dioxygenase and benzoate 1,2-dioxygenase, resulting in catalysts with altered substrate specificities. asm.org These studies demonstrate that the substrate range of aromatic-ring-hydroxylating dioxygenases can be effectively modified and expanded. nih.govasm.org This approach holds significant promise for developing bespoke biocatalysts tailored for the efficient degradation of specific substituted benzoates like this compound.

Table 2: Protein Engineering Strategies for Aromatic Dioxygenases

| Engineering Strategy | Target Enzyme Family | Goal | Outcome | Reference |

|---|---|---|---|---|

| DNA Shuffling | Biphenyl Dioxygenase (Bph Dox) | Enhance degradation of benzene, toluene, and alkylbenzenes. | Created chimeric enzymes with significantly increased oxygenation activities toward the target compounds. | asm.org |

| Directed Evolution | Biphenyl Dioxygenase | Enhance degradation of polychlorinated biphenyls (PCBs). | Generated enzymes with improved degradation capabilities for specific PCB congeners. | asm.org |

| Rational Design / Mutagenesis | General | Alter substrate specificity, improve catalytic rates, enhance stability. | Creation of enzyme variants with optimized properties for specific industrial or environmental applications. | researchgate.netnih.gov |

| Hybrid Enzyme Construction | Toluate and Benzoate Dioxygenases | Investigate determinants of substrate specificity. | Produced hybrid enzymes with novel substrate preferences, demonstrating the role of specific domains in substrate recognition. | asm.org |

Genetic and Molecular Regulation of 3 Carboxybenzoate Metabolism

Gene Clusters and Operons Involved in 3-Carboxybenzoate Pathways (e.g., cbe and tfd gene clusters)

The genetic blueprints for the degradation of aromatic compounds, including this compound and its structural analogs, are commonly found organized into gene clusters or operons. This arrangement facilitates the coordinated expression of all the enzymes required for a specific metabolic pathway.

A prominent example is the gene cluster identified in the anaerobic bacterium Syntrophorhabdus aromaticivorans, which is responsible for the degradation of isophthalate (B1238265) (this compound). nih.gov This cluster orchestrates the conversion of isophthalate to the central intermediate benzoyl-CoA. nih.gov Key genes within this cluster include those encoding an isophthalate:CoA ligase (IPCL), a UbiD family isophthalyl-CoA decarboxylase (IPCD), and a UbiX-like flavin prenyltransferase. nih.gov The IPCL activates isophthalate to its coenzyme A thioester, which is then decarboxylated by IPCD to form benzoyl-CoA. nih.gov

In the context of chlorinated benzoates, which share structural similarities with this compound, several well-characterized gene clusters have been elucidated. The cbaABC operon, found on the transposon Tn5271 of plasmid pBRC60 in Comamonas testosteroni BR60, encodes the enzymes for the oxidation of 3-chlorobenzoate (B1228886) to protocatechuate and 5-chloro-protocatechuate. collectionscanada.gc.ca

Furthermore, the tfd and clc gene clusters are involved in the degradation of chlorocatechols, which are common intermediates in the breakdown of chlorinated aromatic compounds. nih.gov For instance, the clc gene cluster from plasmid pAC27 is involved in the ortho-cleavage pathway of chlorinated catechols. nih.gov The functional and organizational similarities among the tfd, tcb, and clc gene clusters suggest a common evolutionary origin and highlight the modular nature of these catabolic pathways. nih.gov

| Gene Cluster/Operon | Organism | Function | Key Genes | Reference |

|---|---|---|---|---|

| Isophthalate degradation cluster | Syntrophorhabdus aromaticivorans | Anaerobic conversion of isophthalate to benzoyl-CoA | Isophthalate:CoA ligase (IPCL), Isophthalyl-CoA decarboxylase (IPCD), UbiX-like flavin prenyltransferase | nih.gov |

| cbaABC | Comamonas testosteroni BR60 | Oxidation of 3-chlorobenzoate | Genes for conversion of 3-chlorobenzoate to (chloro)protocatechuate | collectionscanada.gc.ca |

| tfd gene clusters (e.g., tfdI, tfdII) | Various bacteria (e.g., on plasmid pJP4) | Degradation of 2,4-dichlorophenoxyacetic acid via chlorocatechols | Genes for ortho-cleavage of chlorinated catechols | nih.gov |

| clc gene cluster | Various bacteria (e.g., on plasmid pAC27) | Degradation of 3-chlorobenzoate via chlorocatechols | clcRABDE | nih.gov |

Transcriptional Regulation Mechanisms

The expression of catabolic genes for this compound and related compounds is tightly regulated at the transcriptional level. This control is primarily exerted by regulatory proteins that can act as either activators or repressors, often in response to the presence of specific inducer molecules.

A variety of transcriptional regulator families are involved in controlling aromatic catabolic pathways. The LysR-type transcriptional regulators (LTTRs) represent one of the largest families of such proteins in prokaryotes. nih.gov Typically, LTTRs act as transcriptional activators for their target metabolic operons when an inducer molecule is present. nih.gov

In the case of 3-chlorobenzoate degradation, the cbaABC operon is under the control of the MarR-family transcriptional repressor CbaR. caister.com The gene encoding CbaR is located on the same transposon as the catabolic genes it regulates. collectionscanada.gc.ca CbaR binds to the promoter region of the cbaA gene, thereby repressing its transcription. collectionscanada.gc.cacaister.com

Other families of regulatory proteins, such as the IclR and AraC/XylS families, also play significant roles in the regulation of aromatic compound degradation. nih.gov IclR-type regulators that control catabolic pathways have generally been identified as activators, while AraC/XylS-type regulators typically function as transcriptional activators in the presence of a chemical effector. nih.gov

The activity of regulatory proteins is modulated by small molecules known as inducers, which are often the substrate of the pathway or an early intermediate. For the cbaABC operon, 3-chlorobenzoate acts as an inducer by binding to the CbaR repressor and causing it to dissociate from the DNA, thus allowing transcription to proceed. caister.com

Interestingly, a study on the CbaR protein revealed an unexpected effect of this compound. While 3-chlorobenzoate and other structurally similar compounds inhibit the binding of CbaR to its DNA target, 3-hydroxybenzoate and this compound were found to enhance the binding affinity of CbaR. asm.org The physiological relevance of this increased binding in the presence of this compound is not yet fully understood but suggests a complex regulatory role for this compound. nih.govasm.org

| Regulatory Protein | Protein Family | Target Gene/Operon | Mode of Action | Inducer/Effector Molecule | Effect of Molecule | Reference |

|---|---|---|---|---|---|---|

| CbaR | MarR | cbaABC | Repressor | 3-Chlorobenzoate | Inhibits CbaR binding, induces expression | caister.com |

| CbaR | MarR | cbaABC | Repressor | This compound | Enhances CbaR binding | asm.org |

| BenM | LysR (LTTR) | ben/cat genes | Activator | Benzoate (B1203000), cis,cis-muconate (B1241781) | Induces expression | nih.gov |

| PcaU | IclR | pca genes | Activator | Protocatechuate | Induces expression | nih.gov |

| PobR | AraC/XylS | pobA gene | Activator | p-hydroxybenzoate | Induces expression | nih.gov |

Regulatory Proteins (e.g., LTTRs)

Plasmid-Mediated Gene Transfer and Evolutionary Aspects of Catabolic Genes

The ability to degrade xenobiotic compounds like this compound is often encoded on mobile genetic elements, particularly plasmids. nih.gov This facilitates the horizontal gene transfer (HGT) of catabolic capabilities between different bacterial species and even genera, allowing for rapid adaptation to new environmental niches. asm.orgnih.gov

The genes for the degradation of many organic pollutants are frequently found on plasmids, transposons, and integrons. nih.gov For example, the cba (B1682559) genes for 3-chlorobenzoate degradation in Comamonas testosteroni BR60 reside on the transposon Tn5271, which is located on the conjugative plasmid pBRC60. collectionscanada.gc.ca The conjugative nature of this plasmid allows for its transfer to other bacteria, thereby disseminating the genetic information for 3-chlorobenzoate catabolism. nih.gov

The evolution of these catabolic pathways is a dynamic process involving gene duplication, mutation, and recombination, often facilitated by the modular nature of the gene clusters and the mobility afforded by plasmids. nih.gov The strong homology and similar organization observed among different gene clusters, such as tfd, tcb, and clc, point towards a shared evolutionary history and the shuffling of genetic modules to create new metabolic capabilities. nih.gov The presence of these catabolic genes on plasmids is a key factor in the adaptation of microbial communities to environments contaminated with xenobiotic compounds. nih.gov

Genomic and Metagenomic Approaches to Identify Novel Pathways

The advent of high-throughput sequencing technologies has revolutionized the study of microbial metabolism. Genomic and metagenomic approaches are powerful tools for the discovery and characterization of novel catabolic pathways for compounds like this compound. sci-hub.semdpi.com

Genomic analysis of individual microorganisms capable of degrading a specific compound can reveal the entire genetic blueprint for the metabolic pathway. A prime example is the study of Syntrophorhabdus aromaticivorans, where a differential proteome analysis (a functional genomics approach) was employed to compare protein expression when grown on isophthalate versus benzoate. nih.govresearchgate.net This approach led to the identification of a specific gene cluster that was induced in the presence of isophthalate, thereby uncovering the key enzymes involved in its anaerobic degradation. nih.gov

Metagenomics, the study of genetic material recovered directly from environmental samples, allows researchers to explore the metabolic potential of entire microbial communities, including unculturable organisms. sci-hub.semdpi.com By sequencing the collective DNA of a microbial community from a contaminated site, it is possible to identify novel genes and reconstruct entire metabolic pathways for the degradation of pollutants. sci-hub.seelsevier.es Gene-targeted metagenomics can specifically search for genes homologous to known catabolic enzymes, while whole-genome metagenome sequencing provides a comprehensive view of all the genetic information present in an environmental sample. sci-hub.se These approaches have been instrumental in revealing the diversity of metabolic strategies for the breakdown of aromatic compounds and hold great promise for identifying novel enzymes with potential applications in bioremediation. researchgate.net

Environmental and Ecological Significance

Role of 3-Carboxybenzoate in Bioremediation of Aromatic Pollutants

The microbial breakdown of synthetic aromatic compounds is a cornerstone of bioremediation. This compound is a notable intermediate in the metabolic pathways that neutralize pollutants like phthalate (B1215562) esters. nih.govresearchgate.net

Phthalic acid esters (PAEs) are widely used as plasticizers in the manufacturing of plastics, resins, and other materials. nih.govnih.gov Their extensive use has led to their accumulation as pollutants in various environments, including water, soil, and sediment. nih.gov The biodegradation of these esters is a critical process for environmental cleanup, and it often proceeds through the formation of phthalic acid isomers, including this compound (isophthalate). nih.govnih.gov

Microbial degradation is the primary method for eliminating PAEs from the environment. nih.gov The process typically begins with the hydrolysis of the ester bonds by enzymes called esterases, which releases the corresponding alcohol and a phthalic acid isomer. researchgate.netnih.gov In the case of isophthalate-based esters, this initial step yields this compound.

The subsequent degradation of this compound differs significantly between aerobic and anaerobic conditions.

Anaerobic Degradation: In the absence of oxygen, certain bacteria, such as the fermenting bacterium Syntrophorhabdus aromaticivorans, can degrade this compound. nih.govresearchgate.net This process involves a specific metabolic pathway where this compound is activated to isophthalyl-CoA. This intermediate is then decarboxylated by a UbiD family isophthalyl-CoA decarboxylase (IPCD) to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govresearchgate.net The genes encoding the enzymes for this pathway have been identified in a single gene cluster in S. aromaticivorans. researchgate.net This anaerobic pathway is considered a key strategy for the breakdown of phthalate pollutants in anoxic environments. researchgate.netresearchgate.net

Aerobic Degradation: Under aerobic conditions, bacteria utilize molecular oxygen to break down the aromatic ring of phthalate isomers. nih.govnih.gov The degradation pathways typically involve dioxygenase enzymes that hydroxylate the ring, leading to intermediates like protocatechuic acid (3,4-dihydroxybenzoic acid). nih.govnih.gov This central intermediate then undergoes ring cleavage before being funneled into primary metabolic pathways like the TCA cycle. nih.govsci-hub.se

The table below summarizes key findings from research on the degradation of phthalates leading to or involving this compound.

Research Findings on Phthalate Degradation

| Microorganism/System | Pollutant(s) | Key Findings & Intermediates | Reference(s) |

|---|---|---|---|

| Syntrophorhabdus aromaticivorans | Isophthalate (B1238265) (this compound) | Degrades isophthalate anaerobically via isophthalyl-CoA to the central intermediate benzoyl-CoA. | nih.govresearchgate.net |

| General Aerobic Bacteria | Phthalate Isomers | Degradation proceeds via dihydroxylated intermediates like protocatechuic acid, which then enters central metabolism. | nih.govnih.gov |

| Acinetobacter sp. | Di(2-ethylhexyl) phthalate (DEHP) | Identified degradation intermediates include mono-(2-ethylhexyl) phthalate (MEHP), phthalic acid (PA), and protocatechuate. | ntua.gr |

Bioremediation Strategies and Applications (e.g., bioaugmentation)

Bioremediation leverages microbial processes to clean up contaminated environments. ijcmas.comiupac.org For pollutants like phthalates, strategies such as bioaugmentation and biostimulation are employed to enhance their removal. mdpi.com

Bioaugmentation is a strategy that involves introducing specific, highly efficient pollutant-degrading microorganisms into a contaminated site to supplement the indigenous microbial population. nih.govmdpi.com This approach has shown promise for treating soils and wastewater contaminated with phthalates. nih.govbioline.org.br

Application of Specific Strains: Research has identified several bacterial strains capable of efficiently degrading phthalates. For instance, Rhodococcus sp. 2G was shown to effectively degrade di(2-ethylhexyl) phthalate (DEHP) in soil and reduce its accumulation in vegetables. acs.org Similarly, bioaugmenting a sequencing batch reactor with Micrococcus sp. significantly enhanced the removal of di-n-butyl phthalate (DBP) from 25% in the control reactor to about 85%. bioline.org.br

Use of Microbial Consortia: Synthetic microbial consortia, composed of multiple bacterial strains with complementary metabolic capabilities, can be more robust and efficient than single strains. nih.gov A consortium of five bacterial isolates demonstrated superior degradation of DBP and DEHP compared to individual strains, highlighting the benefits of microbial cooperation in breaking down parent compounds and their intermediates, such as phthalic acid. nih.gov

Endophyte-Assisted Remediation: Endophytic bacteria, which live within plant tissues, have also been identified as effective phthalate degraders. Strains like Bacillus subtilis isolated from plant tissues can degrade DBP, suggesting their potential use in phytoremediation to eliminate PAEs within the plant itself. researchgate.net

Biostimulation , in contrast, involves modifying the environment by adding nutrients, oxygen, or other amendments to stimulate the activity of the native microorganisms already present at a contaminated site. iupac.orgmdpi.com This can be a cost-effective approach to enhance the natural attenuation of pollutants. Both strategies can be employed in various settings, from agricultural soils to industrial wastewater treatment reactors. nih.govicontrolpollution.com

Examples of Bioaugmentation for Phthalate Ester Remediation

| Bioaugmentation Agent | Target Pollutant | Application/System | Outcome | Reference(s) |

|---|---|---|---|---|

| Rhodococcus sp. 2G | Di(2-ethylhexyl) phthalate (DEHP) | Contaminated soil for vegetable cultivation | Increased removal of DEHP from soil and reduced its bioaccumulation in the crop. | acs.org |

| Micrococcus sp. | Di-n-butyl phthalate (DBP) | Sequencing batch reactor | DBP removal efficiency increased to ~85% compared to 25% in the control. | bioline.org.br |

| Synthetic Consortium SC-5 | DBP, DEHP | Lab-scale culture and rhizosphere soil | Achieved 98.1%-100% removal of DBP and DEHP; effectively re-colonized maize rhizosphere. | nih.gov |

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.govitrcweb.org For this compound, these processes determine its concentration, persistence, and potential for exposure in different environmental compartments like soil and water.

As an intermediate in the degradation of xenobiotic compounds, the fate and transport of this compound are closely linked to the presence and activity of microbial communities capable of its degradation. nih.gov

Transport: The movement of this compound is largely governed by water. Its solubility influences its potential to migrate with groundwater or surface water. cdc.gov In soil, its transport is affected by advection (movement with the bulk flow of water) and its tendency to partition or sorb to soil particles. itrcweb.org Compounds that are highly soluble and have a low tendency to adsorb to soil can migrate rapidly within an aquifer. itrcweb.org

Fate (Persistence and Degradation): The persistence of this compound in the environment is primarily dictated by biodegradation. nih.gov As established, specific anaerobic and aerobic microbes can use it as a substrate. nih.govnih.gov In environments where such microbial populations are active and conditions are favorable (e.g., presence of necessary electron acceptors), this compound is likely to be transformed and removed. epa.gov However, in environments lacking these specific microbes or under conditions that inhibit their activity, it may persist for longer periods. ijcmas.com Phthalates with shorter ester chains are generally more susceptible to biodegradation, which can lead to the formation of intermediates like this compound in the environment.

Occurrence of this compound in Natural Environments

This compound is not a naturally occurring compound in pristine environments; its presence is linked to industrial activity and pollution. nih.govresearchgate.net It enters ecosystems as a component of industrial waste or, more commonly, as a metabolic byproduct from the breakdown of phthalate ester plasticizers. nih.gov

Consequently, this compound can be found in various environments that are contaminated with PAEs:

Industrial Wastewater and Sludge: Wastewater treatment plants that receive industrial effluent are significant sites for the degradation of phthalates, where this compound can occur as an intermediate. epa.gov

Contaminated Soils and Sediments: Soils and sediments in industrial areas or near plastic disposal sites can accumulate phthalates, leading to the in-situ formation of this compound through microbial activity. nih.gov

Groundwater: Leaching from contaminated soils or landfills can introduce phthalates and their degradation products into groundwater systems.

Anaerobic Environments: The discovery of anaerobic degradation pathways for this compound in organisms like S. aromaticivorans and the identification of homologous genes in marine sulfate-reducers and methanogenic communities suggest that this compound and its degradation occur in various anoxic settings. nih.govresearchgate.net

The detection of this compound serves as an indicator of the ongoing biodegradation of xenobiotic phthalate pollutants in both aerobic and anaerobic environments.

Advanced Analytical Methodologies for 3 Carboxybenzoate Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For a polar compound like 3-carboxybenzoate, High-Performance Liquid Chromatography (HPLC) is often the method of choice, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used following a chemical modification step.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound (isophthalic acid). The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings: Various HPLC modes have been successfully applied to the analysis of isophthalic acid and other aromatic carboxylic acids. Reversed-phase (RP) HPLC is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govpopline.org To improve the retention and peak shape of the acidic analyte, the pH of the mobile phase is often adjusted to suppress the ionization of the carboxyl groups, a technique known as ion-suppression. nih.gov Typically, this involves adding an acid like phosphoric acid or using a buffer. sielc.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also proven effective for separating isomers of benzenedicarboxylic acid, including isophthalic acid. sielc.comhelixchrom.comhelixchrom.com For instance, the Amaze HA and Primesep B columns utilize both reversed-phase and anion-exchange properties to achieve separation. sielc.comhelixchrom.com The use of ion-pairing reagents, such as quaternary ammonium (B1175870) salts, in the mobile phase can also enhance the retention of anionic analytes like this compound on a reversed-phase column. tandfonline.comtandfonline.comosti.gov

Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound provides strong chromophores. nih.govsielc.com Wavelengths in the range of 210-254 nm are typically employed for detection. nih.govsielc.com Studies have demonstrated the application of HPLC in determining the isophthalic acid content in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) after hydrolysis and in measuring its migration from PET packaging into foodstuffs. nih.govpopline.orgnih.gov

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

| Primesep B (Mixed-Mode) | Water, Acetonitrile (MeCN), Phosphoric Acid (gradient) | UV at 210 nm | Separation of isophthalic acid | sielc.com |

| Novapak C18 (Reversed-Phase) | Methanol (B129727), Water (15:85, v/v), pH 3 | UV at 254 nm | Determination of isophthalic acid in PET fiber | nih.govpopline.org |

| Amaze HA (Mixed-Mode) | Not specified | UV | Analysis of phthalic acid isomers | helixchrom.com |

| Merck LichroCART RP-18 | Methanol, Water, with Tetrabutylammonium Bromide (TBABr) | UV at 254 nm | Separation of aromatic carboxylic acids | tandfonline.comtandfonline.com |

| Amaze TR (Mixed-Mode) | Not specified (isocratic) | LC/MS compatible | Separation of hydrophilic and hydrophobic organic acids | helixchrom.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the high polarity and low volatility of carboxylic acids, this compound must first be converted into a more volatile and thermally stable derivative before it can be analyzed by GC. nih.govd-nb.infonih.gov

Research Findings: Derivatization is a critical step for the successful GC-MS analysis of carboxylic acids. gcms.cz The most common approaches are esterification and silylation.

Esterification: This process converts the carboxylic acid groups into esters. Reagents like BF₃ in methanol or diazomethane (B1218177) are traditionally used. nih.gov More modern approaches include the use of reagents like 4-t-butylbenzyl bromide, which forms a 4-t-butylbenzyl ester. d-nb.info

Silylation: This involves replacing the acidic protons of the carboxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. chromforum.orgresearchgate.net Studies have shown the successful analysis of isophthalic acid in environmental aerosol samples after derivatization to its TMS-ester. researchgate.net

Once derivatized, the compound is injected into the GC, where it is separated from other components on a capillary column (e.g., an Agilent HP-5MS) before being detected by the mass spectrometer. chromforum.org The mass spectrometer provides both qualitative information (from the fragmentation pattern) and quantitative data. While derivatization adds a step to the sample preparation, it enables the use of the highly sensitive and specific GC-MS technique. nih.govmdpi.com

| Derivatization Method | Reagent | Analyte Form for GC | Key Advantages | Reference |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | High reactivity, effective for simultaneous derivatization of acids and alcohols. | researchgate.netresearchgate.net |

| Esterification (Alkylation) | 4-t-butylbenzyl bromide | 4-t-butylbenzyl ester | Produces characteristic high-intensity ions in the mass spectrum, good sensitivity. | d-nb.info |

| Esterification (Alkylation) | BF₃ / Methanol | Methyl ester | Commonly used method for creating volatile methyl esters of fatty acids and other carboxylic acids. | nih.govchromforum.org |

| Esterification (Alkylation) | Diphenyl diazomethane | Diphenylmethyl ester | Rapid derivatization (<1 min) for perfluorinated carboxylic acids, may be applicable to others. | nih.govacs.org |

Spectrometric Techniques

Spectrometry involves the measurement of interactions between matter and electromagnetic radiation. These techniques are invaluable for elucidating the structure of this compound, confirming its identity, and in some cases, performing quantification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the exact elemental formula of a molecule.

Research Findings: The molecular weight of isophthalic acid (the neutral form of this compound) is 166.13 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (•OH, mass 17) or the loss of a carboxyl group (•COOH, mass 45). libretexts.org The mass spectrum of isophthalic acid shows characteristic peaks at m/z 149 (loss of OH), m/z 121 (loss of COOH), and m/z 105. chemicalbook.comnih.gov

A study on the collision-induced dissociation of protonated isophthalic acid (m/z 167) showed major fragment ions at m/z 149, corresponding to the loss of a water molecule (H₂O), and m/z 121, from the subsequent loss of carbon monoxide (CO). researchgate.net HRMS provides the exact mass of this compound (C₈H₅O₄⁻) as 165.01878 Da, which allows for its unambiguous identification in complex mixtures.

| Ion/Fragment | m/z (Nominal) | Description | Reference |

| [M]⁺˙ (Isophthalic Acid) | 166 | Molecular Ion | nist.gov |

| [M-OH]⁺ | 149 | Loss of a hydroxyl radical from the molecular ion | nih.govresearchgate.net |

| [M-H₂O]⁺ (from [M+H]⁺) | 149 | Loss of water from the protonated molecule | researchgate.net |

| [M-COOH]⁺ | 121 | Loss of a carboxyl radical from the molecular ion | nih.govsavemyexams.com |

| [M-H₂O-CO]⁺ (from [M+H]⁺) | 121 | Loss of water and carbon monoxide from the protonated molecule | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy

Research Findings: FTIR spectroscopy measures the absorption of infrared radiation by a sample. For isophthalic acid, the FTIR spectrum is dominated by absorptions corresponding to the carboxylic acid functional groups and the benzene ring. nih.govchemicalbook.com Key characteristic bands include a very broad O-H stretching vibration from the hydrogen-bonded carboxylic acid dimers (typically around 3300-2500 cm⁻¹), a sharp C=O stretching vibration from the carbonyl group (around 1700 cm⁻¹), C-O stretching and O-H bending vibrations (in the 1450-1200 cm⁻¹ region), and bands related to the C-H and C=C vibrations of the meta-substituted benzene ring. researchgate.netresearchgate.net

Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). For aromatic carboxylates like benzoate (B1203000), the Raman spectrum shows strong bands for the symmetric stretching of the carboxylate group (COO⁻) and for the ring breathing modes of the benzene ring. acs.org A key band for the benzene ring is often observed around 1000 cm⁻¹. researchgate.net For isophthalic acid, the C=O stretch is also a prominent feature. Since water is a very weak Raman scatterer, Raman spectroscopy is particularly well-suited for analyzing aqueous samples. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of the technique that can be used to study the molecule adsorbed on metal surfaces. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Description | Reference |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 (broad) | FTIR | Stretching of the hydroxyl group involved in hydrogen bonding. | researchgate.net |

| C=O Stretch (Carbonyl) | ~1720 - 1680 | FTIR / Raman | Stretching of the carbonyl double bond in the carboxylic acid group. | researchgate.net |

| C=C Stretch (Aromatic Ring) | ~1600 | FTIR / Raman | Stretching vibrations within the benzene ring. | acs.org |